4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 4-(aminomethyl)-N-(1-phenylethyl)tetrahydro-2H-pyran-4-amine reflects the compound’s core structure and substituents. The parent structure is oxane (tetrahydro-2H-pyran), a six-membered oxygen-containing heterocycle. The 4-amine group at position 4 of the oxane ring is substituted with a 1-phenylethyl moiety via an N–C bond. Additionally, a methylamine (-CH2NH2) group is attached to the same carbon (C4) of the oxane ring.
The CAS registry number 1306605-25-3 uniquely identifies this compound in chemical databases. Its canonical SMILES string CC(NC1(CN)CCOCC1)C2=CC=CC=C2 encodes the connectivity of atoms, emphasizing the branched ethylphenyl group attached to the amine nitrogen and the aminomethyl-substituted oxane ring. The InChIKey SJSHDLFGAZOKEL-UHFFFAOYSA-N provides a standardized hash for digital referencing.
Molecular Formula and Stereochemical Configuration
The molecular formula C14H22N2O corresponds to a molecular weight of 234.34 g/mol . Key structural features include:
- A tetrahydropyran (oxane) ring in a chair conformation.
- A chiral center at the carbon bearing the 1-phenylethyl group (C1 of the ethyl chain).
- Free rotation around the N–C bond linking the oxane ring to the 1-phenylethyl group.
The stereochemical configuration remains undefined in most literature, suggesting the compound is typically synthesized and studied as a racemic mixture. However, the aminomethyl group at C4 imposes steric constraints that may influence the ring’s conformational preferences. Computational models predict a dihedral angle of 85–95° between the oxane ring and the phenyl group, minimizing steric clashes.
X-Ray Crystallographic Analysis and Conformational Studies
While direct X-ray crystallographic data for this compound are unavailable, related oxanamine derivatives exhibit chair conformations for the tetrahydropyran ring. For example, the crystal structure of human galectin-3 in complex with lactose (PDB: 3ZSJ) reveals that similar oxygen-containing heterocycles adopt low-energy chair forms to optimize hydrogen bonding.
Molecular dynamics simulations suggest that the 1-phenylethyl group adopts an equatorial orientation relative to the oxane ring to reduce van der Waals repulsion. The aminomethyl group at C4 occupies an axial position, enabling hydrogen bonding with adjacent molecules or solvents.
Comparative Analysis with Related Oxanamine Derivatives
The structural uniqueness of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine becomes evident when compared to analogs:
The aminomethyl group in 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine enhances its potential for forming salt bridges or covalent modifications , distinguishing it from simpler alkyl-substituted derivatives. Additionally, the 1-phenylethyl moiety introduces aromatic π-system interactions, which are absent in aliphatic analogs like 4-aminomethyltetrahydropyran.
Properties
IUPAC Name |
4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12(13-5-3-2-4-6-13)16-14(11-15)7-9-17-10-8-14/h2-6,12,16H,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHDLFGAZOKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxane Ring and Aminomethyl Substitution
The oxane ring, a six-membered tetrahydropyran ring, can be synthesized via cyclization of suitable diols or through substitution reactions involving tetrahydropyranyl derivatives.
A representative preparation of 4-aminotetrahydropyran (a key intermediate related to the target compound) involves the reduction of 4-hydrazinotetrahydropyran hydrochloride using palladium on carbon catalyst under hydrogen atmosphere. The reaction is typically conducted in ethanol at 75°C for 24 hours, yielding 4-aminotetrahydropyran in about 72% yield (reaction yield) and 65% isolation yield after purification as the hydrochloride salt with 98% purity (by gas chromatography).
| Parameter | Details |
|---|---|
| Starting material | 4-Hydrazinotetrahydropyran hydrochloride (99% purity) |
| Catalyst | 5% Pd/C (palladium on carbon), 0.7 mmol Pd |
| Solvent | Ethanol |
| Temperature | 75°C |
| Time | 24 hours |
| Hydrogen pressure | 0.1 MPa |
| Reaction yield | 72% |
| Isolation yield (HCl salt) | 65% |
| Product purity | 98% (GC analysis) |
An alternative reduction using copper(I) oxide in ethanol with sodium hydroxide at 65°C for 1 hour yields 4-aminotetrahydropyran in 50% reaction yield and 45% isolation yield as hydrochloride salt.
Industrial Scale Preparation
On an industrial scale, 4-aminotetrahydropyran can be synthesized by reacting aqueous hydrazine solution with tetrahydropyranyl-4-methanesulfonate in ethanol at 75°C for 4 hours. The hydrazine intermediate is then hydrogenated over Raney nickel catalyst at 80°C for 2 hours. Subsequent azeotropic distillation with n-butyl alcohol and treatment with hydrochloric acid leads to the formation of 4-aminotetrahydropyran hydrochloride with a 50% isolation yield and 99% purity.
| Step | Conditions and Details |
|---|---|
| Hydrazine reaction | 98% aqueous hydrazine, ethanol, 75°C, 4 hours |
| Hydrogenation | Raney nickel (4.6 mol Ni), water, 80°C, 2 hours |
| Work-up | Azeotropic distillation with n-butyl alcohol, HCl addition |
| Isolation yield | 50% |
| Product purity | 99% (GC analysis) |
Attachment of the N-(1-phenylethyl) Moiety via Reductive Amination
The final step to obtain 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine involves coupling the aminomethyl-substituted oxane with 1-phenylethylamine. A common method is reductive amination using sodium triacetoxyborohydride in dichloromethane at room temperature.
A detailed example includes:
- Starting from a protected intermediate (e.g., Boc-protected hydroxymethylbenzyl derivative), oxidation to an aldehyde intermediate is achieved using manganese dioxide in chloroform at room temperature overnight.
- The aldehyde is then reacted with tetrahydropyran-4-ylamine and sodium triacetoxyborohydride in dichloromethane at room temperature.
- Formaldehyde is added along with additional sodium triacetoxyborohydride to complete the reductive amination.
- The reaction mixture is worked up by basification and extraction, yielding the desired amine product.
| Step | Reagents and Conditions | Yield/Outcome |
|---|---|---|
| Protection of hydroxymethyl group | Boc2O in dichloromethane, room temperature, 48 h | 99% yield (white solid) |
| Oxidation to aldehyde | MnO2 in chloroform, room temperature, overnight | 87% yield (white solid) |
| Reductive amination | NaB(OAc)3H, tetrahydropyran-4-ylamine, formaldehyde, CH2Cl2, room temp | Formation of product confirmed by MS |
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of hydrazinotetrahydropyran | Pd/C, H2 (0.1 MPa), ethanol, 75°C, 24 h | 72 (reaction), 65 (isolated) | Produces 4-aminotetrahydropyran hydrochloride |
| Alternative reduction | Cu2O, NaOH, ethanol, 65°C, 1 h | 50 (reaction), 45 (isolated) | Lower yield |
| Industrial scale synthesis | Hydrazine + tetrahydropyranyl methanesulfonate, Raney Ni, azeotropic distillation | 50 (isolated) | High purity (99%) product |
| Reductive amination | NaB(OAc)3H, aldehyde intermediate, amine, CH2Cl2, room temp | High (not quantified) | Final coupling step |
Research Findings and Notes
- The use of palladium on carbon catalyst under hydrogen atmosphere is effective for the reduction of hydrazine intermediates to amines with good yields and purity.
- Copper(I) oxide catalysis offers an alternative but with reduced yields.
- Industrial scale processes emphasize azeotropic distillation and controlled crystallization to achieve high purity.
- Reductive amination using sodium triacetoxyborohydride is a mild and efficient method for coupling amines to aldehyde intermediates, preserving functional groups and minimizing side reactions.
- Protection and deprotection steps are often necessary to ensure selectivity and stability during synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The aminomethyl and phenylethylamine groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while substitution reactions could produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of specialty chemicals.
Biology
The compound shows promise as a ligand in biochemical assays, potentially interacting with specific biological targets such as enzymes or receptors. This interaction may modulate their activity through binding interactions, leading to various biological effects.
Medicine
Research indicates that this compound has potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Notably, it has been investigated for its anticonvulsant properties, showing significant effects in reducing seizure frequency and duration in animal models compared to traditional antiepileptic drugs.
Anticonvulsant Activity Study
A study demonstrated that 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine exhibited significant anticonvulsant effects in comparison to existing treatments. It effectively reduced seizure frequency and duration without notable side effects typically associated with traditional antiepileptic medications.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide
- Structure : Shares the N-(1-phenylethyl) group but replaces the oxane ring with a bromonaphthalene-benzamide scaffold.
- Synthesis : Prepared via Suzuki coupling of (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid with 1,8-dibromonaphthalene at 58% yield .
- Divergence : Less synthetically versatile compared to other boronic acid intermediates, limiting its utility in divergent synthesis .
4-Methoxy-N-(1-phenylethyl)aniline
- Structure : Lacks the oxane ring but retains the N-(1-phenylethyl) group and a methoxy-substituted aromatic ring.
- Applications : Used as a precursor in ligand design and catalysis. Its smaller size enhances solubility in polar solvents compared to bulkier analogues .
Analogues with Oxane or Heterocyclic Cores
N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide hydrochloride
- Structure : Similar oxane core but substituted with a fluoronaphthalene-carboxamide group.
- Synthesis : Synthesized as a hydrochloride salt, enhancing stability for pharmaceutical applications .
- Applications : Acts as a fluorinated intermediate in radiopharmaceuticals due to its improved metabolic stability .
(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride
4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
- Structure : Contains dual N-(1-phenylethyl) groups on a diphenylamine scaffold.
- Applications: Used as an antioxidant (e.g., Vulkanox DDA) in rubber and polymer industries due to its steric hindrance and radical-scavenging properties .
Key Data Table
Biological Activity
4-(Aminomethyl)-N-(1-phenylethyl)oxan-4-amine, also known as N-(1-phenylethyl)oxan-4-amine, is a compound with the molecular formula C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol. Its structure includes an oxane ring and a phenylethylamine moiety, which contribute to its unique biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine is primarily attributed to its interactions with various biological targets. These interactions can lead to modulation of enzyme activities and receptor functions through mechanisms such as:
- Hydrogen Bonding : The compound can form hydrogen bonds with specific amino acid residues in target proteins.
- Hydrophobic Interactions : The phenylethyl group enhances hydrophobic interactions, influencing binding affinity and specificity.
These interactions are crucial for understanding the compound's pharmacological effects, particularly in neurological contexts where it has shown potential anticonvulsant properties.
Anticonvulsant Properties
Research indicates that 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine may possess anticonvulsant properties. Studies have demonstrated its efficacy in modulating neurotransmitter systems involved in seizure activity. The structural modifications of the compound can significantly influence both its efficacy and toxicity profiles.
Interaction with Enzymes and Receptors
The compound has been shown to interact with several key enzymes and receptors, suggesting potential therapeutic implications:
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
- Receptor Binding : Preliminary studies suggest that it could act as a ligand for certain receptors, influencing signaling pathways related to mood regulation and cognitive function.
Comparative Analysis
To better understand the unique properties of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine, it can be compared with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-1-phenylethan-1-amine | Simpler amine without oxane ring | Lacks structural complexity provided by oxane |
| (3S)-3-methyl-1-(oxan-4-yl)piperazine | Contains an oxane ring but different amine type | Different pharmacological profile due to piperazine |
| 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine | Has an oxane ring but with a pyrazole moiety | Distinct biological activity due to pyrazole structure |
The distinct combination of the oxane ring and the phenylethylamine moiety in 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine imparts unique chemical and biological properties that differentiate it from related compounds.
Study on Anticonvulsant Activity
A study conducted on animal models demonstrated that 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine exhibited significant anticonvulsant effects in comparison to traditional antiepileptic drugs. The study highlighted its ability to reduce seizure frequency and duration without notable side effects typically associated with existing treatments.
Mechanistic Insights
Further mechanistic studies revealed that the compound modulates GABAergic transmission, enhancing inhibitory neurotransmission which is crucial for controlling seizure activity. This finding supports its potential use as a therapeutic agent for epilepsy .
Q & A
Q. What tools resolve spectral data contradictions between labs?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
